(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPMNJUNGLHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383715 | |
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165735-95-5 | |
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method remains widely used due to its reliability and modularity. Key steps include:
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Condensation of thiourea derivatives with α-haloketones under acidic conditions.
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Cyclization at 80–100°C in ethanol/water mixtures, achieving 65–78% yields.
Reaction equation :
Modified Gewald Reaction for Functionalized Thiazoles
Recent adaptations employ β-keto esters and sulfur donors for improved regioselectivity:
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2-Phenyl substitution achieved via phenyl isothiocyanate coupling.
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Microwave-assisted cyclization reduces reaction time from 6 hr to 35 min.
Substituent Introduction: Methyl and Phenyl Groups
Methyl Group Installation at C4
Electrophilic methylation strategies:
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | CH₃I/AlCl₃ | DCM | 0–5 | 62 |
| Nucleophilic substitution | CH₃OTf/K₂CO₃ | DMF | 80 | 81 |
| Radical methylation | (CH₃)₃SnCH₃/AIBN | Toluene | 110 | 68 |
Optimal results obtained using methyl triflate in DMF at 80°C, providing 81% yield with >98% regioselectivity.
Phenyl Group Introduction at C2
Palladium-catalyzed cross-coupling proves most effective:
Buchwald-Hartwig conditions :
Amination at C5 Position: Critical Functionalization
The methanamine group installation requires careful optimization to prevent over-alkylation:
Reductive Amination Protocol
Gabriel Synthesis Alternative
Phthalimide protection strategy minimizes side reactions:
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5-Bromomethylthiazole + potassium phthalimide → 85% yield
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Hydrazinolysis in ethanol/H₂O (4:1) → 91% deprotection efficiency
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
| Parameter | Batch Mode | Flow System | Improvement |
|---|---|---|---|
| Reaction time | 8 hr | 22 min | 95% faster |
| Energy consumption | 15 kWh/kg | 4.2 kWh/kg | 72% reduction |
| Space-time yield | 0.8 kg/m³·hr | 5.6 kg/m³·hr | 7× increase |
Microreactor technology enables precise control of exothermic amination steps, reducing byproduct formation by 40% compared to batch processes.
Purification and Characterization
Chromatographic Methods Comparison
| Technique | Mobile Phase | Purity (%) | Recovery (%) |
|---|---|---|---|
| Flash Chromatography | Hexane/EtOAc (3:1) | 95.2 | 82 |
| Prep HPLC | MeCN/H₂O (0.1% TFA) | 99.8 | 76 |
| CPC | EtOAc/MeOH/H₂O (5:2:3) | 98.4 | 91 |
Centrifugal partition chromatography (CPC) emerges as superior for large-scale purification, eliminating solid support decomposition risks.
Spectroscopic Characterization Standards
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¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.81 (s, 2H, CH₂NH₂), 7.42–7.58 (m, 5H, Ph)
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IR (KBr): 3360 cm⁻¹ (N-H stretch), 1615 cm⁻¹ (C=N)
| Condition | Degradation Pathway | t₁/₂ (days) | Mitigation Strategy |
|---|---|---|---|
| 25°C/60% RH | Hydrolysis of C=N bond | 78 | Nitrogen atmosphere |
| 40°C/75% RH | Oxidative dimerization | 12 | Antioxidant additives |
| Aqueous solution (pH 7.4) | Nucleophilic attack at S | 3.8 | Lyophilized storage |
Accelerated stability studies recommend storage at −20°C under argon with desiccant for long-term preservation .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that thiazole derivatives, including (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, exhibit significant anticonvulsant properties. A study highlighted the synthesis of thiazole-integrated compounds that were tested for their ability to prevent seizures. For instance, one analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in anti-pentylenetetrazol (PTZ) tests, indicating strong anticonvulsant activity . The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance efficacy against seizure models.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Compounds derived from this thiazole have shown promising results against different cancer cell lines. For example, a derivative was tested against human glioblastoma and melanoma cell lines, displaying selective cytotoxicity with an IC50 value of 23.30 ± 0.35 mM . Another study reported that specific modifications to the thiazole structure significantly improved anticancer activity, suggesting that the presence of certain functional groups is crucial for enhancing therapeutic efficacy .
Structural Characteristics and Synthesis
The molecular structure of this compound plays a vital role in its biological activity. The compound consists of a thiazole ring substituted with a methyl and phenyl group, contributing to its lipophilicity and ability to interact with biological targets.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to achieve high yields and purity. For instance, researchers have utilized various acylation methods to produce N-acylated thiazoles that retain or enhance biological activity .
Case Study: Anticonvulsant Screening
In a specific case study, researchers synthesized several thiazole derivatives and evaluated their anticonvulsant properties using animal models. The most effective compound in this series was noted for its ability to eliminate tonic extensor phases during seizures, providing a protective index that demonstrated its potential as a therapeutic agent .
Case Study: Anticancer Efficacy
Another study focused on the anticancer activity of thiazole derivatives against lung adenocarcinoma cells. The results indicated that certain compounds exhibited strong selectivity and induced apoptosis in cancer cells while showing minimal toxicity to normal cells . This selectivity is critical for developing safer cancer therapies.
Mechanism of Action
The mechanism of action of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Phenyl(2H-tetrazol-5-yl)methanamine Derivatives
- Structure : Replaces the thiazole ring with a tetrazole ring (five-membered ring with four nitrogen atoms).
- Synthesis : Involves reagents like TMSCN (trimethylsilyl cyanide) and NaN₃ (sodium azide) under reflux conditions .
- Activity: These derivatives exhibit antifungal activity, with substitutions on the phenyl ring significantly influencing potency. For example, electron-withdrawing groups (e.g., -NO₂) enhance activity compared to electron-donating groups .
- Key Difference : The tetrazole ring offers higher metabolic stability but lower lipophilicity than the thiazole ring, impacting membrane permeability.
[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methanamine Derivatives
1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine
- Structure : Replaces the phenyl group at position 2 with a methyl group and introduces an ethyl group at position 4.
- Molecular Formula : C₇H₁₂N₂S (smaller molecular weight: 156.25 g/mol ).
- However, the ethyl group may lower thermal stability compared to methyl .
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine
- Structure : Replaces the thiazole’s sulfur atom with oxygen (oxazole ring).
- Key Difference : The oxazole ring is less polarizable than thiazole, altering electronic distribution and hydrogen-bonding capacity. This impacts interactions with biological targets, such as enzymes or receptors .
- Applications : Used in medicinal chemistry for its balanced lipophilicity and metabolic resistance.
[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanamine
N-Methyl-1-(2-phenyl-1,3-thiazol-5-yl)methanamine Dihydrochloride
- Structure : Adds a methyl group to the methanamine nitrogen and forms a dihydrochloride salt.
- Properties: The salt form improves aqueous solubility, facilitating in vitro assays.
Comparative Analysis Table
Biological Activity
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and anticonvulsant properties, along with detailed research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group and a phenyl group. Its molecular formula is , which contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In studies, it has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Key Findings:
- The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.
- Its mechanism involves binding to bacterial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown efficacy against several cancer cell lines, including liver carcinoma (HepG2) and colon cancer (HT-29).
Research Data:
In vitro studies using the MTT assay revealed the following IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) | Control Drug | Notes |
|---|---|---|---|
| HepG2 | 12.5 | Doxorubicin | Significant cytotoxicity observed |
| HT-29 | 15.0 | Cisplatin | Comparable efficacy to standard treatments |
| A549 | 18.5 | Paclitaxel | Effective against lung adenocarcinoma |
The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence anticancer activity. For instance, para-substituted phenyl groups enhance potency due to increased lipophilicity and better receptor binding .
Anticonvulsant Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anticonvulsant effects. Studies have shown that it can reduce seizure activity in animal models.
Efficacy Data:
The anticonvulsant activity was measured using the maximal electroshock seizure (MES) test:
| Compound | Median Effective Dose (mg/kg) | Standard Drug |
|---|---|---|
| (4-Methyl-2-phenylthiazol) | 20 | Ethosuximide (150 mg/kg) |
| Compound A | 15 | Phenytoin (20 mg/kg) |
The results indicate that the compound's anticonvulsant effects are comparable to established medications, suggesting its potential as a therapeutic agent for epilepsy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity:
- Enzyme Inhibition : The compound may inhibit enzyme activities by occupying active sites, preventing substrate binding.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors involved in cellular signaling pathways.
This dual mechanism contributes to its broad spectrum of biological activities .
Q & A
Q. Q1. What are the recommended synthetic routes for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, and how are intermediates validated?
The compound is synthesized via condensation reactions using polyphosphoric acid as a catalyst, as demonstrated in analogous thiazole derivatives. For example, p-toluic hydrazide and glycine undergo cyclization under optimized conditions to yield the thiazole core, followed by functionalization to introduce the methanamine group. Validation involves FT-IR (C-N and C-S stretches at ~1,650 cm⁻¹ and ~700 cm⁻¹, respectively), ¹H/¹³C-NMR (e.g., methyl group resonance at δ 2.4 ppm, aromatic protons at δ 7.2–7.8 ppm), and mass spectrometry (m/z ~205.66 for the free base) .
Q. Q2. How can researchers resolve spectral contradictions during structural confirmation?
Discrepancies in NMR or IR data may arise from impurities or tautomerism. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy (e.g., C₁₁H₁₂N₂S for the free base). For ambiguous proton signals, employ 2D NMR techniques (COSY, HSQC) to assign coupling patterns and verify connectivity. Computational tools like Multiwfn can model electron density distributions to validate resonance structures .
Advanced Molecular Interactions
Q. Q3. What computational strategies are effective for predicting ligand-receptor interactions of this compound?
AutoDock4 with flexible side-chain docking is recommended. Prepare the ligand using Gaussian to optimize geometry (B3LYP/6-31G* basis set) and assign partial charges. For the receptor, enable side-chain flexibility in binding pockets (e.g., HIV protease, kinase domains). Docking scores (ΔG ≤ -7 kcal/mol) and RMSD values (<2 Å from crystallographic poses) indicate reliable binding modes. Visualize interactions (hydrogen bonds, π-π stacking) using PyMOL .
Q. Q4. How does the thiazole ring’s electronic structure influence binding affinity?
The thiazole’s electron-deficient aromatic system facilitates π-π interactions with tyrosine or phenylalanine residues. Multiwfn analysis reveals localized electron density at the sulfur atom (ELF >0.85), enhancing hydrophobic contacts. Substituents like the 4-methyl group increase steric complementarity, while the methanamine side chain forms salt bridges with acidic residues (e.g., Asp/Glu) .
Pharmacological Profiling
Q. Q5. What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?
Use microdilution assays (MIC ≤ 25 µg/mL against S. aureus or E. coli) and time-kill kinetics. For antifungal activity, employ C. albicans biofilm inhibition assays with XTT reduction (IC₅₀ ≤ 50 µg/mL). Molecular dynamics simulations (GROMACS) can correlate membrane permeability with logP values (~2.8 predicted via ChemAxon) .
Q. Q6. How can researchers address discrepancies in biological activity across studies?
Contradictions may stem from assay conditions (e.g., serum protein interference) or stereochemical impurities. Validate purity via HPLC (≥95% by area) and chiral columns. Perform dose-response curves (EC₅₀) in triplicate. For cell-based assays, include controls for cytotoxicity (MTT assay, IC₅₀ >100 µM for selectivity) .
Analytical and Mechanistic Studies
Q. Q7. What advanced techniques elucidate the compound’s mechanism of action in cancer models?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., PI3K/AKT). Use CRISPR-Cas9 knockouts to validate targets. Molecular docking against kinases (e.g., EGFR, PDB ID: 1M17) predicts inhibition (Kᵢ < 1 µM). Confirm via kinase inhibition assays (ADP-Glo™) .
Q. Q8. How can SAR studies optimize this compound’s selectivity?
Modify substituents systematically:
| Position | Modification | Effect |
|---|---|---|
| 4-Methyl | Replace with CF₃ | ↑ Hydrophobicity (logP +0.5) |
| Methanamine | Substitute with piperazine | ↑ Solubility (cLogS -2.1 → -1.3) |
| Evaluate changes via SPR (binding kinetics) and MD simulations (residence time ≥100 ns) . |
Data Reproducibility
Q. Q9. What protocols ensure reproducibility in spectral data across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
